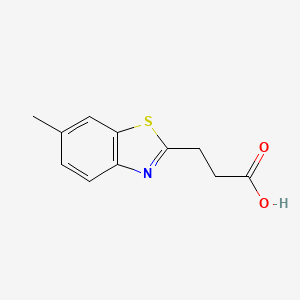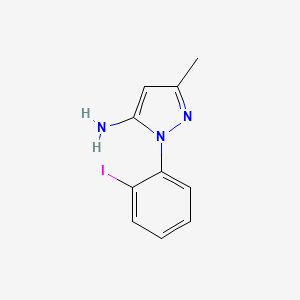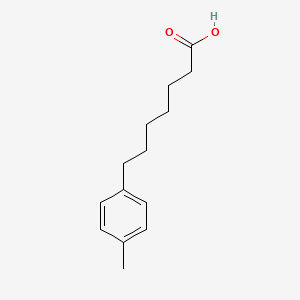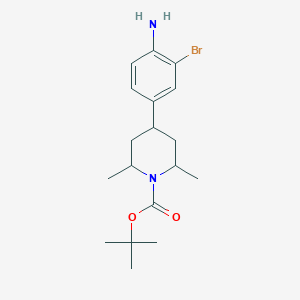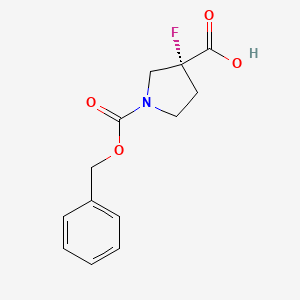
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The carboxylic acid group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The benzyloxycarbonyl group can provide stability and facilitate transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other fluorinated compounds and pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C13H14FNO4 |
|---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
(3R)-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
ASWSLWVUHJVOIR-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
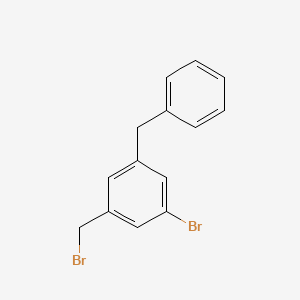
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
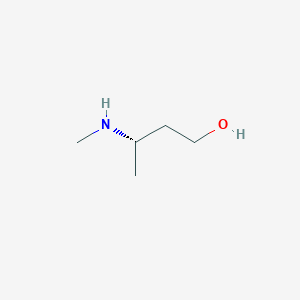

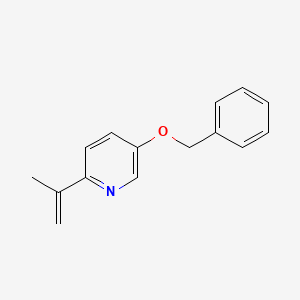

![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
